molecular formula C18H20ClN3O3S B2758417 1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea CAS No. 1203164-07-1

1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Cat. No.: B2758417
CAS No.: 1203164-07-1
M. Wt: 393.89
InChI Key: GIZHGTIMPYKSSN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.89. The purity is usually 95%.
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Biological Activity

1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a urea linkage, a chlorobenzyl group, and a dioxidoisothiazolidin moiety, suggesting diverse interactions with biological targets.

  • Molecular Formula : C₁₈H₂₀ClN₃O₃S
  • Molecular Weight : 379.86 g/mol
  • Structure : The compound's structure includes both aromatic rings and heteroatoms, which may facilitate binding to various receptors or enzymes.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity. While specific mechanisms of action are not fully elucidated, the presence of the dioxidoisothiazolidin group indicates potential antimicrobial properties , as similar compounds have shown such activities in previous research.

Potential Applications

The compound is being explored for various pharmacological applications, including:

  • Antimicrobial Agents : The structural features suggest it may inhibit microbial growth.
  • Anticancer Properties : Similar compounds have been investigated for their ability to target cancer cells.
  • Enzyme Inhibition : The urea moiety may play a crucial role in binding to specific enzymes involved in disease pathways.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity compared to other similar compounds. The following table compares this compound with structurally related compounds:

Compound NameStructureUnique Features
N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)ureaStructureKnown GSK-3β inhibitor
2-(1-{1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)alcoholStructurePotential anticancer properties
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamideStructureUsed in synthetic pathways

Case Studies and Research Findings

Research into urea-containing compounds has indicated that the urea moiety is critical for molecular recognition with biological targets. For example, studies on related compounds have demonstrated their ability to establish hydrogen bond networks with target enzymes, enhancing their inhibitory effects on various pathways involved in cancer and other diseases .

Example Study

A study published in 2021 highlighted the role of urea derivatives in targeting specific kinases involved in cancer progression. The findings showed that compounds with similar structural features could effectively inhibit fibroblast growth factor receptor (FGFR), showcasing the therapeutic potential of urea-based compounds .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-13-3-8-16(22-9-2-10-26(22,24)25)11-17(13)21-18(23)20-12-14-4-6-15(19)7-5-14/h3-8,11H,2,9-10,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZHGTIMPYKSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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